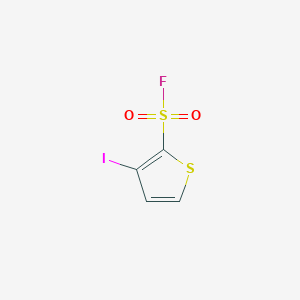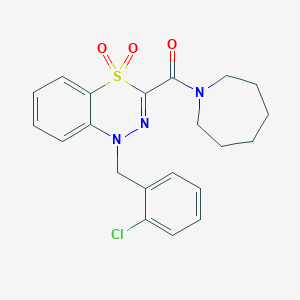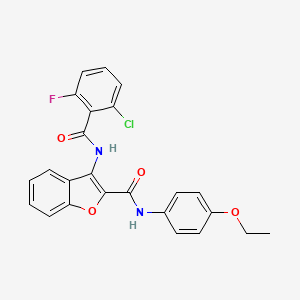
3-Iodothiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodothiophene-2-sulfonyl fluoride is a chemical compound used for pharmaceutical testing . It has a molecular formula of C4H2FIO2S2 and a molecular weight of 292.09 .
Synthesis Analysis
Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The molecular structure of 3-Iodothiophene-2-sulfonyl fluoride is related to that of 3-Iodothiophene, which has a molecular weight of 210.036 .Chemical Reactions Analysis
Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for these applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodothiophene-2-sulfonyl fluoride are related to those of 3-Iodothiophene, which has a molecular weight of 210.036 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 3-Iodothiophene-2-sulfonyl fluoride, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
3-Iodothiophene-2-sulfonyl fluoride could potentially be used in the synthesis of various thiophene derivatives . These derivatives have a wide range of applications in medicinal chemistry and material science .
Photodissociation Studies
Iodothiophenes, including 3-Iodothiophene-2-sulfonyl fluoride, can be used in photodissociation studies . These studies explore the ultrafast and isomer-dependent photodissociation of iodothiophenes .
Mechanism of Action
Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 3-Iodothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Future research will likely focus on further developing these methods and exploring new applications for sulfonyl fluorides .
properties
IUPAC Name |
3-iodothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUORHXDYRKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)


![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)
![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)
![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)